

Raxofelast (IRFI-042) Preclinical Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Raxofelast

CAS No.: 128232-14-4

Cat. No.: S541091

Get Quote

The table below summarizes the key technical information available from a 2006 study on **Raxofelast** in a mouse model of Duchenne muscular dystrophy (mdx mice) [1].

| Aspect | Technical Details |
|-------------------|---|
| Chemical Identity | (±)-5-emisuccinoyl-2-[2-(acetylthio)ethyl]-2,3-dihydro-4,6,7-trimethylbenzofuran [1] |
| Drug Class | Synthetic vitamin E analogue; dual antioxidant [1] |
| Primary Mechanism | Inhibition of oxidative stress and lipid peroxidation; blunting of NF-κB DNA-binding activity [1] |

| **Key Preclinical Findings** | • Increased forelimb strength & reduced fatigue • Reduced serum creatine kinase & muscle necrosis • Augmented muscle-reduced glutathione & reduced conjugated diene content • Enhanced muscle regeneration [1] | | **Experimental Model** | Male mdx mice (model for Duchenne muscular dystrophy) and wild-type C57BJ/10 mice [1] | | **Dosage & Administration** | 20 mg/kg, intraperitoneal injection, three times a week for 5 weeks [1] | | **Toxicity Profile** | Reported to show no systemic toxicity even at high dosages (up to 1 g/kg) in other experimental models [1] |

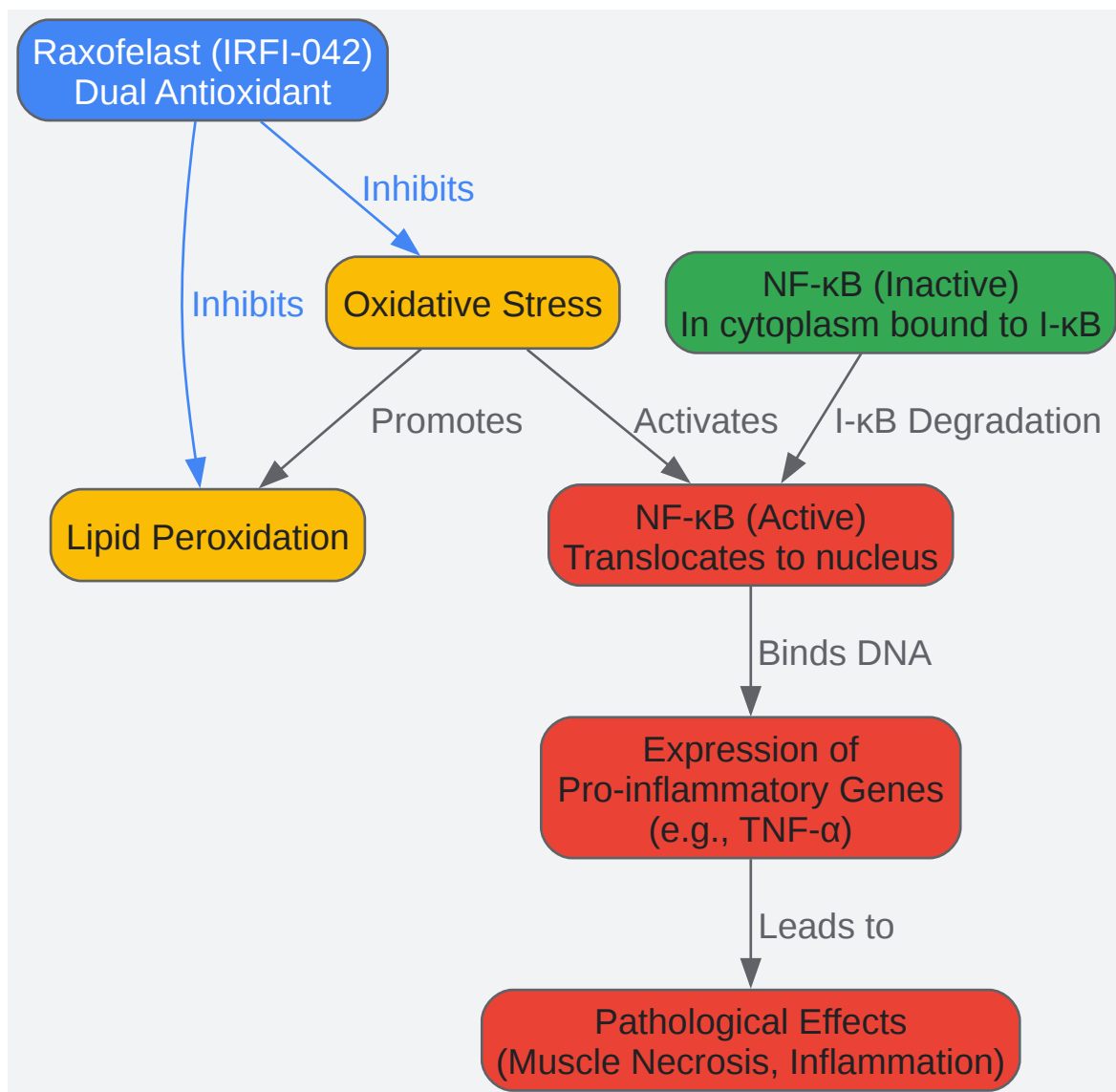
Experimental Protocol from Key Study

The primary source details a specific in vivo protocol [1]:

- **Animals:** Five-week-old male mdx and wild-type (C57BJ/10) mice.
- **Treatment Groups:** Mice were divided into groups receiving either IRFI-042 or a vehicle control (dimethyl sulfoxide/NaCl 0.9%).
- **Dosing Regimen:** Intraperitoneal injections of 20 mg/kg IRFI-042 or vehicle, administered three times per week for a total of 5 weeks.
- **Endpoints Analyzed:** Functional (forelimb strength, fatigue), biochemical (serum creatine kinase, muscle glutathione, conjugated dienes), and morphological (muscle necrosis and regeneration via H&E staining) parameters were assessed at the end of the treatment period.

Proposed Mechanism of Action

The search results suggest that **Raxofelast**'s therapeutic potential is linked to its ability to inhibit oxidative stress and subsequently modulate key signaling pathways. The diagram below illustrates this proposed mechanism based on the available study [1].



[Click to download full resolution via product page](#)

*Proposed pathway for **Raxofelast** in inhibiting oxidative stress and NF-κB activation [1].*

Gaps in Development Information

The search results highlight significant information gaps regarding **Raxofelast**'s development journey:

- **Limited Recent Data:** The most detailed available study is from 2006, with no information on later-stage preclinical studies, clinical trials in humans, or current development status [1].
- **Regulatory Status Unknown:** There is no mention of **Raxofelast** ever receiving regulatory approval from agencies like the FDA or EMA.

- **Clinical Trial Records:** My search did not find any records on clinical trial registries, suggesting development may have been discontinued after the preclinical stage.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Lipid Peroxidation Inhibition Blunts Nuclear Factor- κ B ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Raxofelast (IRFI-042) Preclinical Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541091#raxofelast-discovery-and-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com